N-(3-chlorophenyl)-2-{[5-(phenoxymethyl)-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide
Description
N-(3-Chlorophenyl)-2-{[5-(Phenoxymethyl)-4-(Prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide is a triazole-derived acetamide featuring:
- A 1,2,4-triazole core substituted with a phenoxymethyl group (at position 5) and a propenyl (allyl) group (at position 4).
- A sulfanyl (-S-) bridge linking the triazole to an acetamide moiety, which is further substituted with a 3-chlorophenyl group.
This structure combines electron-withdrawing (chlorine) and lipophilic (phenoxymethyl, propenyl) groups, making it a candidate for biological activity studies, particularly in antimicrobial or anti-inflammatory contexts .
Properties
Molecular Formula |
C20H19ClN4O2S |
|---|---|
Molecular Weight |
414.9 g/mol |
IUPAC Name |
N-(3-chlorophenyl)-2-[[5-(phenoxymethyl)-4-prop-2-enyl-1,2,4-triazol-3-yl]sulfanyl]acetamide |
InChI |
InChI=1S/C20H19ClN4O2S/c1-2-11-25-18(13-27-17-9-4-3-5-10-17)23-24-20(25)28-14-19(26)22-16-8-6-7-15(21)12-16/h2-10,12H,1,11,13-14H2,(H,22,26) |
InChI Key |
JZANFEYNTVTVDL-UHFFFAOYSA-N |
Canonical SMILES |
C=CCN1C(=NN=C1SCC(=O)NC2=CC(=CC=C2)Cl)COC3=CC=CC=C3 |
Origin of Product |
United States |
Biological Activity
N-(3-chlorophenyl)-2-{[5-(phenoxymethyl)-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide is a complex organic compound that has garnered attention for its potential biological activities. This article explores its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The compound features several notable structural components:
- Triazole Ring : A five-membered ring containing three nitrogen atoms, known for its diverse biological activities.
- Phenoxymethyl Group : This moiety may enhance the compound's interaction with biological targets.
- Sulfanyl Group : The sulfur atom can influence the compound's reactivity and biological interactions.
IUPAC Name
The IUPAC name of the compound is:
\text{N 3 chlorophenyl 2 5 phenoxymethyl 4 prop 2 en 1 yl 4H 1 2 4 triazol 3 yl sulfanyl}acetamide}
Molecular Formula
The molecular formula is C_{21}H_{21}ClN_5O_3S.
Antifungal Activity
The 1,2,4-triazole core in this compound is known for antifungal properties. Recent studies have shown that triazole derivatives can inhibit the enzyme lanosterol 14-alpha-demethylase (CYP51), which is critical in ergosterol biosynthesis in fungi. This inhibition leads to the accumulation of toxic sterols and ultimately fungal cell death .
Case Studies
- Antifungal Efficacy : In vitro studies demonstrated that similar triazole compounds exhibited significant antifungal activity against various fungal strains, including Candida albicans and Aspergillus fumigatus. For instance, compounds with a triazole moiety showed EC50 values ranging from 0.8 µM to 4.6 µM against Leishmania species .
- Selectivity Index : The selectivity index (SI) of certain triazole derivatives was reported to be greater than 78.1, indicating a favorable therapeutic window with low cytotoxicity on human hepatocyte cell lines (HepG2) at concentrations above 62.5 µM .
Anticancer Activity
The compound’s structure may also confer anticancer properties. Triazoles have been linked to the modulation of various signaling pathways involved in cancer cell proliferation and apoptosis.
Research Findings
In studies evaluating the effects of triazole derivatives on cancer cell lines such as A431 and A549:
- Cell Proliferation : MTT assays indicated reduced cell viability in treated cells compared to controls.
- Apoptosis Induction : Flow cytometry analyses revealed increased apoptotic cell populations in treated groups.
These findings suggest that modifications in the triazole structure can enhance anticancer activity by targeting specific cellular pathways .
While the exact mechanism of action for this compound remains partially understood, it is believed to involve:
- Enzyme Inhibition : Interaction with enzymes critical for fungal or cancer cell metabolism.
- Receptor Modulation : Potential binding to specific receptors influencing cellular signaling pathways.
Structure-Activity Relationship (SAR)
Understanding the SAR of this compound is crucial for optimizing its biological activity. Key factors influencing activity include:
- Substituents on the Triazole Ring : Variations can significantly affect potency and selectivity.
- Length and Composition of Side Chains : Modifications in side chains can enhance solubility and bioavailability.
Comparative Analysis Table
| Compound | Biological Activity | EC50 (µM) | SI |
|---|---|---|---|
| Compound A | Antifungal | 0.8 | >78.1 |
| Compound B | Anticancer | 4.6 | >13.6 |
| N-(3-chlorophenyl)... | TBD | TBD | TBD |
Scientific Research Applications
Synthesis and Structural Characteristics
The compound is a triazole derivative characterized by the presence of a sulfanyl group and a chlorophenyl moiety. The synthesis typically involves the reaction of appropriate precursors through methodologies such as the CuAAC (Copper-catalyzed Azide-Alkyne Cycloaddition) reaction, which is a common strategy for constructing 1,2,3-triazoles. The structural formula can be represented as follows:
Anticancer Properties
Research has demonstrated that N-(3-chlorophenyl)-2-{[5-(phenoxymethyl)-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide exhibits significant anticancer activity. In vitro studies have shown that it induces apoptosis in various cancer cell lines, including prostate cancer (PC-3), lung cancer (A549), and leukemia (K-562) cells. For instance, one study reported IC50 values of 5.96 μM for PC-3 cells and 7.71 μM for K-562 cells, indicating potent antiproliferative effects .
Antimicrobial Activity
The compound also displays promising antimicrobial properties against a range of pathogens. The 1,2,4-triazole ring is well-known for its role as an antimicrobial pharmacophore. Studies have shown that derivatives containing the triazole moiety can effectively inhibit the growth of both gram-positive and gram-negative bacteria . The incorporation of the sulfanyl group enhances its activity against various strains.
Case Study: Antitumor Screening
In a study conducted by Yamada et al., various triazole derivatives were synthesized and screened for their antitumor activity against human solid tumor cell lines . Among these derivatives, compounds similar to this compound showed high efficacy with IC50 values ranging from 0.25 to 1.38 µM across different tumor types.
Case Study: Antimicrobial Evaluation
A separate investigation focused on the antimicrobial properties of triazole-linked compounds demonstrated that those with structural similarities to this compound exhibited significant activity against Escherichia coli with minimal inhibitory concentrations (MIC) as low as 0.0030 µM/mL .
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Modifications and Substituent Effects
Table 1: Key Structural Variations in Analogous Compounds
Key Observations :
- Pyridinyl substituents (OLC-12, KA3) introduce hydrogen-bonding capability, which may improve target binding .
- Acetamide Substituents: 3-Chlorophenyl (target) vs. 4-Bromophenyl (): Bromine’s larger atomic radius may enhance lipophilicity but reduce metabolic stability .
Key Observations :
- The target compound’s propenyl group may require milder reaction conditions compared to ethyl or phenyl substituents to avoid polymerization.
- Nitro-containing analogs (e.g., compound 15) exhibit higher melting points, suggesting greater crystallinity but lower synthetic yields .
Key Observations :
- Electron-withdrawing groups (e.g., Cl, NO₂) correlate with enhanced antibacterial/antifungal activity in triazole-acetamides .
- The target compound’s 3-chlorophenyl group is positioned to mimic the activity of KA3 but requires empirical validation.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
